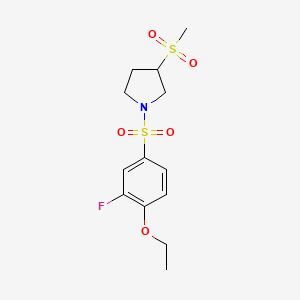

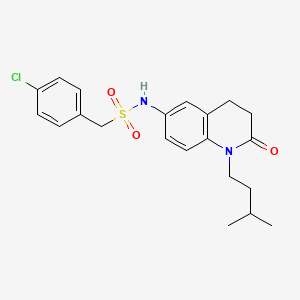

![molecular formula C18H8F7N3 B3009651 8-(2-氟苯基)-2,4-双(三氟甲基)咪唑并[1,2-a][1,8]萘啶 CAS No. 860788-42-7](/img/structure/B3009651.png)

8-(2-氟苯基)-2,4-双(三氟甲基)咪唑并[1,2-a][1,8]萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” is a complex organic compound. It belongs to the class of imidazo[1,2-a][1,8]naphthyridine derivatives . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a][1,8]naphthyridine derivatives involves a direct C–H arylation approach . The process involves the design and synthesis of two series of imidazo[1,2-a][1,8]naphthyridine derivatives . By adjusting the reaction conditions, it’s possible to achieve the two series of analogues via regioselective single- and double-arylations .Molecular Structure Analysis

The molecular structure of “8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine” can be analyzed using analytical spectral techniques like 1H NMR and LCMS .Chemical Reactions Analysis

Imidazole containing compounds are known to exhibit a wide range of chemical reactions . They can undergo various transformations with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .科学研究应用

Organic Synthesis

Imidazo[1,2-a]pyridines are crucial in organic synthesis due to their versatility and reactivity. The compound can be used to create complex molecular structures that are otherwise challenging to synthesize. Its trifluoromethyl groups increase its lipophilicity, which can be beneficial in crossing biological barriers when used in drug design .

Pharmaceutical Chemistry

In pharmaceutical chemistry, the fluorophenyl group of this compound can interact with various biological targets, enhancing binding affinity and selectivity. This makes it a potential candidate for the development of new medications, especially in the realm of central nervous system disorders where fluorinated compounds often play a significant role .

Antiviral Agents

The structural motif of imidazo[1,2-a]pyridines has been associated with antiviral properties. The subject compound could be explored as a scaffold for developing novel antiviral drugs, particularly by modifying the imidazo[1,2-a][1,8]naphthyridine core to target specific viral enzymes or proteins .

Anticancer Research

Compounds with imidazo[1,2-a]pyridine units have shown promise as anticancer agents. The electron-withdrawing trifluoromethyl groups on the compound could be key in designing inhibitors that target cancer cell metabolism or disrupt protein-protein interactions crucial for cancer cell survival .

Development of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are vital for cell cycle regulation, and their inhibitors are valuable in treating various cancers. The compound’s structure could serve as a starting point for creating more potent and selective CDK inhibitors, given its potential to form stable interactions with the ATP-binding site of CDKs .

GABA A Receptor Modulation

The GABA A receptor is a common target for sedatives and anxiolytics. The fluorinated imidazo[1,2-a]pyridine derivatives, such as the one , could modulate this receptor’s activity, leading to new treatments for anxiety and sleep disorders .

Calcium Channel Blockers

Calcium channels are involved in various physiological processes, and their blockers are used to treat conditions like hypertension. The unique structure of this compound might allow it to bind to calcium channels, offering a new approach to modulating their activity .

Environmental Chemistry

In environmental chemistry, the compound’s robustness under harsh conditions can be utilized. Its stability makes it a potential candidate for use in sensors or as a building block for materials that can withstand extreme environments .

作用机制

Target of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method for direct trifluoromethylation . This suggests that the compound might interact with its targets through a trifluoromethylation mechanism.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that similar compounds have been synthesized using a photosensitizer-free visible-light-promoted method , suggesting that light conditions might play a role in the compound’s synthesis and possibly its action.

属性

IUPAC Name |

8-(2-fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H8F7N3/c19-12-4-2-1-3-10(12)13-8-28-15(26-13)6-5-9-11(17(20,21)22)7-14(18(23,24)25)27-16(9)28/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHISWVQYBJHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H8F7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

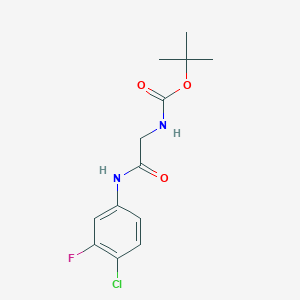

![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)

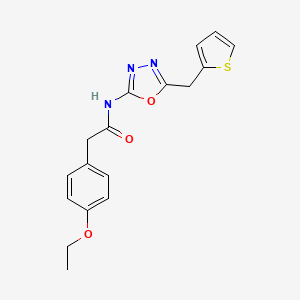

![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)

![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B3009581.png)

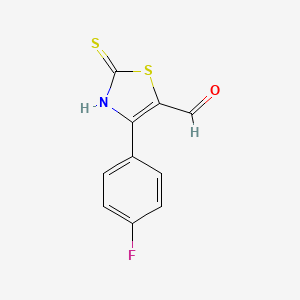

![N-(benzo[d]thiazol-2-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B3009585.png)

![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B3009587.png)